molecular formula C5H10O3 B1608350 tert-Butyl hydrogen carbonate CAS No. 51300-90-4

tert-Butyl hydrogen carbonate

Cat. No.: B1608350
CAS No.: 51300-90-4
M. Wt: 118.13 g/mol
InChI Key: XKXIQBVKMABYQJ-UHFFFAOYSA-N
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Description

Tert-Butyl hydrogen carbonate, also known as tert-butyl carbonic acid, is an organic compound with the chemical formula C5H10O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of tert-Butyl hydrogen carbonate is the tert-butyl group . This group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

Mode of Action

The mode of action of this compound involves the oxidation of tert-butyl C−H bonds . This is achieved by employing an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species .

Biochemical Pathways

The tert-butyl group, which is the target of this compound, has a unique reactivity pattern that is highlighted by its characteristic applications . It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound has amolecular weight of 118.13 and a density of 1.053±0.06 g/cm3 . Its boiling point is predicted to be 160.1±23.0 °C .

Result of Action

The result of the action of this compound is the effective oxidation of tert-butyl C−H bonds . This leads to the hydroxylation of the tert-butyl group, with primary alcohols being the dominant products .

Action Environment

The action of this compound is influenced by the environmental factors of the reaction. For instance, the use of an electron-poor manganese catalyst and a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA) is crucial for the activation of hydrogen peroxide and the subsequent oxidation of tert-butyl C−H bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl hydrogen carbonate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with carbon dioxide in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and results in the formation of this compound.

Another method involves the reaction of tert-butyl chloride with sodium bicarbonate. This reaction also produces this compound and is often used in industrial settings due to its efficiency and simplicity.

Industrial Production Methods

In industrial production, this compound is often produced using a continuous flow process. This method involves the reaction of tert-butyl alcohol with carbon dioxide in the presence of a catalyst. The continuous flow process allows for the efficient production of large quantities of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl hydrogen carbonate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butyl carbonate.

    Reduction: It can be reduced to form tert-butyl alcohol.

    Substitution: It can undergo substitution reactions to form various tert-butyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed

    Oxidation: Tert-butyl carbonate.

    Reduction: Tert-butyl alcohol.

    Substitution: Various tert-butyl derivatives, depending on the substituent used.

Scientific Research Applications

Tert-Butyl hydrogen carbonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as a protecting group in peptide synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl alcohol: Similar in structure but lacks the carbonic acid functional group.

    Tert-Butyl chloride: Similar in structure but contains a chlorine atom instead of the carbonic acid group.

    Tert-Butyl acetate: Similar in structure but contains an acetate group instead of the carbonic acid group.

Uniqueness

Tert-Butyl hydrogen carbonate is unique due to its stability and reactivity. It can participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to act as both a nucleophile and electrophile sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIQBVKMABYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199301
Record name tert-Butyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51300-90-4
Record name Mono-tert-butyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51300-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hydrogen carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl hydrogen carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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